Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-
CAS No.:
Cat. No.: VC16552826
Molecular Formula: C17H32N2O6Si
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H32N2O6Si |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C17H32N2O6Si/c1-11-8-19(15(23)18-14(11)22)13-7-12(17(9-20,10-21)24-13)25-26(5,6)16(2,3)4/h11-13,20-21H,7-10H2,1-6H3,(H,18,22,23)/t11?,12-,13+/m0/s1 |
| Standard InChI Key | LIAXAQMLULVPAE-LWNNLKQOSA-N |
| Isomeric SMILES | CC1CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC1CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound retains the core structure of thymidine, which consists of a thymine base linked to a deoxyribose sugar via a β-N-glycosidic bond. The TBDMS group at the 3'-position replaces the native hydroxyl group, while the 4'-hydroxymethyl modification introduces an additional -CH2OH moiety to the sugar ring. These alterations significantly impact the molecule’s steric and electronic properties:
-
TBDMS group: Enhances lipophilicity and protects the 3'-OH from unwanted reactions during chemical synthesis .
-
4'-Hydroxymethyl group: Introduces a polar functional group that can participate in hydrogen bonding or further chemical derivatization .
The molecular formula is C17H30N2O6Si, with a molecular weight of 398.52 g/mol (calculated from analogous structures in ).
Physicochemical Properties
Data extrapolated from structurally related silylated thymidine derivatives ( ):
| Property | Value |
|---|---|
| Melting Point | 140–144°C (similar to ) |
| Solubility | Chloroform, Methanol (slight) |
| Appearance | White to off-white crystalline solid |
| Stability | Stable at -20°C; sensitive to acidic/basic hydrolysis |
Synthetic Pathways and Modifications
Regioselective Silylation
The TBDMS group is introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. This step typically employs imidazole as a catalyst in dimethylformamide (DMF), achieving >90% yield for 3'-O-silylation . Competing 5'-O-silylation is minimized by steric hindrance from the 4'-hydroxymethyl group.
Hydroxymethyl Functionalization
The 4'-hydroxymethyl group is installed through a two-step process:
-
Oxidation: Controlled oxidation of the 4'-position using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene (BAIB) generates a ketone intermediate.
-
Reductive Hydroxymethylation: The ketone is treated with formaldehyde and a reducing agent (e.g., NaBH3CN) to introduce the hydroxymethyl group .
Applications in Scientific Research
Isotope Labeling for NMR Studies
The TBDMS group’s stability makes this compound valuable in synthesizing 13C- or 2H-labeled thymidine analogs. For example, 3',5'-Bis-O-TBDMS-thymidine-α-13C ( ) is used to study DNA dynamics and enzyme interactions via nuclear magnetic resonance (NMR) .
DNA Damage and Repair Studies
The 4'-hydroxymethyl group mimics oxidative DNA damage caused by reactive oxygen species (ROS). Incorporation into oligonucleotides allows researchers to probe repair mechanisms by base excision repair (BER) enzymes such as DNA glycosylases .
Antiviral Drug Development
Silyl-protected thymidine derivatives serve as precursors for prodrugs like azidothymidine (AZT), which inhibit viral reverse transcriptase. The TBDMS group improves membrane permeability, enhancing intracellular delivery .
Stability and Reactivity Considerations
Hydrolytic Sensitivity
The TBDMS group is susceptible to cleavage under acidic (e.g., HF-pyridine) or basic conditions (e.g., aqueous NH4F), enabling selective deprotection during multi-step syntheses .
Compatibility with Solid-Phase Synthesis
Comparative Analysis with Related Derivatives
Future Directions and Challenges
Enhancing Synthetic Efficiency
Current yields for 4'-hydroxymethylation remain suboptimal (~60%). Advances in catalytic asymmetric synthesis could improve efficiency.
Expanding Therapeutic Utility
Conjugating the 4'-hydroxymethyl group with targeting moieties (e.g., folate) may enable tumor-specific delivery of anticancer nucleoside analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume